Methyl 5-oxotetrahydrofuran-2-carboxylate
Description
Contextualization within Lactone Chemistry and Furanone Derivatives
Methyl 5-oxotetrahydrofuran-2-carboxylate is classified as a γ-butyrolactone, which is a five-membered lactone moiety. nih.govnih.gov This structural motif is a privileged scaffold found in a diverse array of natural products and biologically active small molecules. nih.govnih.gov The chemistry of γ-lactones is a significant area of study due to the wide range of biological activities exhibited by these compounds, including applications in medicine and agriculture. The synthesis of substituted dihydrofuran-2(3H)-ones, the core of this compound, is a continuously evolving field.
As a furanone derivative, this compound is part of a class of heterocycles that have garnered renewed attention, particularly those derived from renewable resources like furfural. sciencepubco.com Furan-based chemicals are foundational materials for various applications in the pharmaceutical and agrochemical industries. sciencepubco.com The study of furanone derivatives, including those with bromine atoms, is an active area of research, with some compounds showing potential in blocking bacterial quorum sensing. nih.gov
Significance as a Chiral Building Block in Organic Synthesis
One of the most critical roles of this compound in organic synthesis is its function as a chiral building block. Chirality is a fundamental property in pharmaceuticals, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological effects. chiralpedia.comresearchgate.net The development of single-enantiomer drugs is a major trend in the pharmaceutical industry to enhance efficacy and safety. chiralpedia.comresearchgate.net
The enantiopure forms of this compound, such as the (S)- and (R)-enantiomers, are valuable starting materials for asymmetric synthesis. This process allows for the creation of complex molecules with specific three-dimensional arrangements. For instance, research has demonstrated the asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess. These chiral esters are frequently used as synthons in the creation of natural products.
The ability to introduce and maintain a specific stereochemistry is crucial in drug discovery. The use of chiral building blocks like this compound provides access to a wide range of molecular structures that can be fine-tuned for specific biological targets. researchgate.net This has led to its application in the synthesis of various bioactive compounds, including those with potential as nematicides and for the treatment of neurodegenerative disorders. nih.govresearchgate.net
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H8O4 | nih.gov |
| Molecular Weight | 144.12 g/mol | nih.gov |
| IUPAC Name | methyl 5-oxooxolane-2-carboxylate | nih.gov |
| CAS Number | 3885-29-8 | nih.gov |
| XLogP3 | 0.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Overview of Current Research Trajectories and Future Prospects
Current research involving this compound and related γ-butyrolactones is focused on several key areas. The development of novel synthetic methods that are efficient and adhere to the principles of green chemistry is a significant trend. nih.govnih.gov This includes the use of catalytic strategies to produce these compounds and their derivatives selectively. researchgate.nettue.nl
In medicinal chemistry, the γ-butyrolactone scaffold is being explored for a wide range of therapeutic applications. Recent studies have highlighted its potential in developing neuroprotective agents for conditions like Parkinson's and Alzheimer's diseases, as well as hypoglycemic agents for type 2 diabetes. nih.gov Furthermore, derivatives of this compound are being investigated as precursors for other bioactive heterocycles, with applications in areas such as antimycobacterial drug discovery. mdpi.com For example, 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of antimycobacterial agents. mdpi.com
The future of research on this compound and its analogs appears promising. Its role as a versatile chiral building block will continue to be exploited in the synthesis of complex natural products and novel pharmaceuticals. researchgate.net As our understanding of the "methylation effect" in drug design grows, the strategic placement of the methyl group in this and similar scaffolds will be crucial for optimizing the pharmacodynamic and pharmacokinetic properties of new drug candidates. mdpi.com
Moreover, the application of furanone derivatives is expanding beyond pharmaceuticals into materials science. chiralpedia.com There is growing interest in developing chiral materials for advanced applications in sensors and electronic devices due to their unique optical and electronic properties. chiralpedia.com The development of antimicrobial surfaces using quorum sensing inhibitors like furanones also represents a promising future application. nih.gov As synthetic methodologies become more sophisticated, the ability to functionalize the lactone ring will open up new avenues for creating novel molecules with tailored properties for a wide range of scientific and technological applications.
| Enantiomer | CAS Number | IUPAC Name |
|---|---|---|
| (S)-methyl 5-oxotetrahydrofuran-2-carboxylate | 21461-85-8 | methyl (2S)-5-oxooxolane-2-carboxylate |
| (R)-methyl 5-oxotetrahydrofuran-2-carboxylate | 19684-04-9 | methyl (2R)-5-oxooxolane-2-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPZLNLFDYSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339794 | |
| Record name | Methyl 5-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3885-29-8 | |
| Record name | Methyl 5-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Enantiomeric Forms of Methyl 5 Oxotetrahydrofuran 2 Carboxylate
Enantiomers and Diastereomers: (R)- and (S)-Methyl 5-oxotetrahydrofuran-2-carboxylate
Methyl 5-oxotetrahydrofuran-2-carboxylate exists as a pair of enantiomers, designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. These molecules are mirror images of each other and, in an achiral environment, share identical physical properties such as boiling point and density. However, their interaction with other chiral entities, including polarized light or biological receptors, can differ significantly.
The synthesis of enantiomerically pure or enriched forms of these molecules is a key focus in organic chemistry, as they often serve as valuable chiral building blocks for the synthesis of more complex natural products and pharmaceuticals. While the racemic mixture (an equal mixture of both enantiomers) is readily available, the preparation of individual enantiomers requires asymmetric synthesis or chiral resolution techniques.
One notable approach for the enantioselective synthesis of the closely related alkyl (R)-5-oxotetrahydrofuran-2-carboxylates involves the asymmetric hydrogenation of dialkyl 2-oxoglutarates. This method utilizes a cinchona-modified platinum catalyst (Pt/Al2O3) to achieve high enantioselectivity. science.gov The process involves the hydrogenation of the ketone group in the precursor, followed by spontaneous or acid-catalyzed cyclization to form the lactone ring. This heterogeneous catalytic system is advantageous due to its efficiency and potential for scalability.
Table 1: Asymmetric Synthesis of Alkyl (R)-5-oxotetrahydrofuran-2-carboxylate
| Reaction Step | Description | Key Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Hydrogenation of the α-keto group of a dialkyl 2-ketoglutarate. | H₂, Cinchona-modified Pt/Al₂O₃ | Chiral hydroxy diester intermediate. | science.gov |
This table outlines a synthetic approach for the (R)-enantiomer of a closely related ethyl ester, as detailed in the cited literature.
The synthesis of the (S)-enantiomer can often be achieved by using the opposite enantiomer of the chiral catalyst or a different chiral starting material. For instance, in cinchona alkaloid-catalyzed reactions, using quinidine (B1679956) (a pseudo-enantiomer of quinine) instead of quinine (B1679958) can lead to the formation of the opposite product enantiomer.
Chiral Purity and Enantiomeric Excess Determination in Research
The effectiveness of an asymmetric synthesis is measured by its ability to produce one enantiomer in excess of the other. This is quantified as enantiomeric excess (e.e.), which is a measure of the purity of a chiral substance. Accurate determination of e.e. is crucial in research and development, particularly in the pharmaceutical industry.
The primary methods for determining the enantiomeric excess of chiral compounds like this compound are chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC). gcms.czresearchgate.net These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.
Chiral Gas Chromatography (GC): For volatile compounds like this methyl ester, chiral GC is a powerful analytical tool. The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. gcms.cz These macrocyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on their rim (e.g., with alkyl or acyl groups), their enantioselective recognition properties can be fine-tuned. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin derivative, which have different stabilities. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique and offers a broad range of CSPs. For lactones and esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Table 2: General Approaches for Chiral Separation of Lactone Esters
| Technique | Common Chiral Stationary Phase (CSP) | Principle of Separation |
|---|---|---|
| Gas Chromatography (GC) | Derivatized Cyclodextrins (e.g., permethylated β-cyclodextrin) | Formation of transient diastereomeric inclusion complexes of differing stability. |
This table summarizes common techniques used for the chiral separation of compounds structurally related to this compound.
Influence of Stereochemistry on Chemical Reactivity and Biological Activity
The stereochemistry of a molecule can profoundly influence its chemical reactivity, especially in reactions involving other chiral molecules or catalysts. Enantiomerically pure lactones like (R)- or (S)-Methyl 5-oxotetrahydrofuran-2-carboxylate are valuable as chiral building blocks. In this context, the specific stereoconfiguration at C2 directs the stereochemical outcome of subsequent reactions, allowing for the construction of specific diastereomers of more complex target molecules. For example, in nucleophilic additions to the lactone carbonyl or alkylations at the adjacent α-carbon, the existing stereocenter can direct the approach of the incoming reagent, leading to a high degree of diastereoselectivity.
The impact of stereochemistry is even more pronounced in the realm of biological activity. Most biological systems, including enzymes and receptors, are inherently chiral. Consequently, the two enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.
While specific biological activity studies comparing the (R)- and (S)-enantiomers of this compound are not widely reported in the public literature, the principle is well-established for many other chiral compounds. For instance, in a study of related furanone derivatives, it was found that the biological activity was highly dependent on the stereochemistry of the molecule. In another example concerning oxirane-2-carboxylates, the (R)-enantiomer was found to be a more potent inhibitor of a specific dehalogenase enzyme compared to its (S)-counterpart, indicating a better fit and more favorable interactions within the enzyme's active site. science.gov These examples underscore the critical importance of stereochemical purity in the development of bioactive compounds. The differential activity is attributed to the specific three-dimensional fit between the small molecule and its biological target, akin to a key fitting into a lock.
Advanced Synthetic Methodologies for Methyl 5 Oxotetrahydrofuran 2 Carboxylate and Its Derivatives
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing enantiomerically pure compounds. For the oxotetrahydrofuran core, two primary strategies are the use of a chiral pool and the application of enantioselective catalysis.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.netnih.gov L-Glutamic acid is a prominent precursor for the synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid and its esters. A well-established method involves the deamination of enantiopure glutamic acid, which proceeds with retention of stereochemistry to yield the target chiral lactone. lookchem.com This approach directly translates the inherent chirality of the starting amino acid to the final product, providing a reliable and straightforward route to the desired enantiomer. The natural abundance of L-glutamic acid makes this a practical and cost-effective strategy for large-scale synthesis. nih.gov
| Precursor | Key Transformation | Product | Advantage |
|---|---|---|---|
| L-Glutamic Acid | Deamination | (S)-5-Oxotetrahydrofuran-2-carboxylic acid | High enantiopurity, low cost, readily available starting material. lookchem.comnih.gov |
Enantioselective catalysis offers a powerful alternative to chiral pool synthesis, creating chiral centers from prochiral substrates through the action of a chiral catalyst. The asymmetric hydrogenation of dialkyl 2-oxoglutarates is a direct method for producing alkyl 5-oxotetrahydrofuran-2-carboxylates. lookchem.com While platinum-based catalysts, such as cinchona-modified Pt/Al2O3, have demonstrated high efficiency, achieving excellent enantioselectivity (91–98% ee), there is growing interest in using more earth-abundant metals like nickel. lookchem.com
Nickel-catalyzed asymmetric hydrogenation has emerged as a robust method for the reduction of various unsaturated compounds with high enantioselectivity. rsc.orgresearchgate.net These systems, often employing chiral phosphine (B1218219) ligands, are effective for the hydrogenation of substrates like α,β-unsaturated sulfones and N-sulfonyl imines, affording chiral products in high yields and with excellent enantiomeric excess (up to 99.9% ee). rsc.orgdicp.ac.cn The application of nickel catalysts to the asymmetric hydrogenation of α-ketoesters like dialkyl 2-ketoglutarate represents a promising and more sustainable synthetic route. The mechanism involves the formation of a chiral nickel-hydride complex that delivers hydrogen to one face of the ketone preferentially, leading to the chiral hydroxy ester, which then undergoes spontaneous intramolecular cyclization to form the desired lactone. rsc.org
| Catalyst System | Substrate Example | Product Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Cinchona-modified Pt/Al2O3 | Dialkyl 2-ketoglutarates | Alkyl (R)-5-oxotetrahydrofuran-2-carboxylates | Up to 94% ee. lookchem.com |
| Nickel/Chiral Bisphosphine Ligand | α,β-Unsaturated Sulfones | Chiral Sulfones | Up to 99.9% ee. rsc.org |
| Nickel/Chiral Ligand | N-Sulfonyl Imines | Chiral Amines | >99% ee. researchgate.net |
Cycloaddition-Based Syntheses of Tetrahydrofuran (B95107) Carboxylates
Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems with good control over regiochemistry and stereochemistry. These methods can be adapted to form the core tetrahydrofuran ring or related heterocyclic precursors.
The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. researchgate.net Specifically, the reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) yields an isoxazoline (B3343090) ring. mdpi.com Microwave-assisted organic synthesis has been shown to dramatically accelerate these reactions, reduce side-product formation, and improve yields compared to conventional heating. mdpi.comorganic-chemistry.orgzenodo.org
In a relevant strategy, nitrile oxides, generated in situ from aldoximes, can be reacted with dipolarophiles like dimethyl-2-methylene glutarate in a 1,3-dipolar cycloaddition. mdpi.comresearchgate.net This approach creates a highly functionalized isoxazoline structure. Isoxazolines are valuable intermediates in organic synthesis because the N-O bond can be cleaved under reductive conditions, unmasking a 1,3-amino alcohol functionality which can be further manipulated. While not a direct synthesis of the oxotetrahydrofuran ring, this method provides a rapid entry to related heterocyclic scaffolds that can serve as precursors.
Ring-closing metathesis (RCM) is a transformative reaction in organic synthesis that allows for the formation of cyclic alkenes from acyclic diene precursors using metal-based catalysts, such as those developed by Grubbs and Schrock. wikipedia.orgyoutube.com This reaction is particularly effective for synthesizing 5- to 7-membered rings and has broad functional group tolerance. wikipedia.org The primary byproduct of the reaction is a volatile alkene like ethylene, which drives the reaction to completion. wikipedia.org
To construct a furanone scaffold, a linear precursor containing two terminal alkene functionalities and an ester group at the appropriate positions can be designed. The RCM reaction would then facilitate the formation of the carbon-carbon double bond within the ring, yielding an unsaturated lactone (a furanone). Subsequent reduction of this double bond would lead to the saturated tetrahydrofuranone system. RCM has been widely used to create a variety of heterocycles containing oxygen and other heteroatoms, making it a powerful and flexible strategy for synthesizing the core structure of the target molecule. wikipedia.orgscispace.com
Functionalization and Derivatization Strategies of the Core Structure
Methyl 5-oxotetrahydrofuran-2-carboxylate is a versatile chiral building block whose structure offers multiple sites for chemical modification. chemimpex.com The ester and lactone functionalities are prime targets for derivatization, allowing for the synthesis of a diverse array of more complex molecules.
Ester Group Modification: The methyl ester at the C-2 position can be readily transformed.
Hydrolysis: Saponification with a base followed by acidification will yield the corresponding carboxylic acid, (S)-5-oxotetrahydrofuran-2-carboxylic acid. chemimpex.com This acid can then be coupled with various amines or alcohols to form amides or different esters, respectively, using standard peptide coupling or esterification conditions.
Reduction: The ester can be selectively reduced to a primary alcohol using reducing agents like lithium borohydride, providing access to chiral hydroxymethyl-substituted lactones.
Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the methyl group for other alkyl or aryl groups.
Lactone Ring Modification: The γ-lactone ring is susceptible to nucleophilic attack.
Ring-Opening: Strong nucleophiles or harsh basic/acidic conditions can open the lactone ring. For example, reaction with an amine at elevated temperatures can lead to the formation of a γ-hydroxy amide. This provides a linear, highly functionalized, and stereochemically defined scaffold for further synthesis.
Reduction: The carbonyl of the lactone can be reduced. Using a strong reducing agent like lithium aluminum hydride would typically reduce both the lactone and the ester to yield a chiral diol.
These functionalization strategies underscore the value of this compound as a versatile intermediate in the synthesis of biologically active compounds and specialty chemicals. chemimpex.com
Alkylation Reactions of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates
Alkylation serves as a fundamental method for introducing carbon-based substituents onto the tetrahydrofuran ring system. For structurally related compounds like 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates, the position adjacent to the ester group (C-3) is readily alkylated. The reaction typically proceeds by treating the starting lactone with a base, such as sodium ethoxide, to generate a nucleophilic enolate. This intermediate then reacts with an alkyl halide to form the corresponding 3-alkyl derivative. researchgate.net
Another important C-C bond-forming reaction is the Michael addition. The enolate of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates, for instance, can react with α,β-unsaturated ketones like 3-methyl-3-buten-2-one. researchgate.net This conjugate addition leads to the formation of a more complex side chain at the C-3 position. researchgate.net Subsequent hydrolysis and decarboxylation of these products can yield 3,5-disubstituted tetrahydrofuran-2-ones. researchgate.netresearchgate.net These alkylation strategies are pivotal for expanding the structural diversity of the butanolide core. researchgate.net
Table 1: Examples of Alkylation Reactions on Tetrahydrofuran-3-carboxylate Systems
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate | Alkyl halide, Sodium ethoxide | 3-Alkyl-5-methyl-2-oxotetrahydrofuran-3-carboxylate | researchgate.net |
Esterification and Transesterification for Diverse Carboxylate Derivatives
The methyl ester group in this compound is a versatile handle for creating a wide array of carboxylate derivatives through esterification and transesterification reactions. masterorganicchemistry.com Transesterification is the process of exchanging the alkoxy group of an ester with another. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com
For example, to convert the methyl ester to an ethyl ester, the compound can be treated with ethanol, typically in large excess to drive the equilibrium towards the product, often with a catalytic amount of acid or base. masterorganicchemistry.comorganic-chemistry.org This approach can be used to synthesize a variety of alkyl esters (e.g., ethyl, propyl, isopropyl) from the parent methyl ester. organic-chemistry.orgscience.gov The choice of catalyst, such as scandium(III) triflate or silica (B1680970) chloride, can influence reaction efficiency under mild conditions. organic-chemistry.org This flexibility allows for the synthesis of derivatives with tailored physical and chemical properties.
Table 2: Transesterification of this compound
| Starting Ester | Reagent Alcohol | Catalyst Type | Product Ester | Reference |
|---|---|---|---|---|
| This compound | Ethanol | Acid or Base | Ethyl 5-oxotetrahydrofuran-2-carboxylate | masterorganicchemistry.com |
| This compound | Propanol | Acid or Base | Propyl 5-oxotetrahydrofuran-2-carboxylate | masterorganicchemistry.comscience.gov |
Reduction of Carbonyl and Carboxylic Acid Moieties and Subsequent Derivatizations (e.g., formation of novel esters and ethers)
The carbonyl groups of the lactone and the ester in this compound can be selectively or fully reduced to afford alcohol functionalities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the lactone, typically yielding a diol. youtube.com The reduction of the parent 5-oxotetrahydrofuran-2-carboxylic acid to the corresponding alcohol has also been described. science.gov
These resulting hydroxyl groups are valuable intermediates for further derivatization. science.gov They can react with acyl chlorides to form novel, more complex esters or be treated with reagents like methyl iodide in the presence of a base (e.g., sodium hydride) to produce ethers. science.gov This two-step sequence of reduction followed by derivatization significantly broadens the range of accessible compounds starting from the tetrahydrofuranone framework. science.govresearchgate.net
Multi-Component Reactions for Structural Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, offer an efficient pathway to structurally complex molecules. nih.gov For the synthesis of furan (B31954) and dihydrofuran derivatives, isocyanide-based MCRs are particularly powerful. researchgate.net A common strategy involves the in-situ generation of a zwitterionic intermediate from an isocyanide and a highly electrophilic acetylene, such as dialkyl acetylenedicarboxylate (B1228247) (DAAD). researchgate.net This intermediate can then be trapped by a third component, like an anhydride, to construct highly functionalized dihydrofuran systems in good yields. researchgate.net While not a direct synthesis of the title compound, this methodology highlights a sophisticated approach to building the core dihydrofuran ring system with significant structural complexity in a single operation.
Chemoenzymatic and Biocatalytic Syntheses of Chiral Tetrahydrofuran Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic methods for asymmetric synthesis. nih.govrjpbr.com These approaches leverage the high stereoselectivity of enzymes to produce chiral molecules. rjpbr.com Biocatalysis can be applied using either isolated enzymes or whole-cell systems. nih.gov
For the synthesis of chiral tetrahydrofuran derivatives, enzymes such as lipases and oxidoreductases are particularly useful. nih.govlookchem.cn For example, a lipase (B570770) can catalyze the formation of dialkyl esters from 2-oxoglutaric acid, which is a precursor to the title compound's backbone. lookchem.cn The subsequent step can involve a microbial reduction of the keto group to a chiral alcohol, leading to enantiomerically pure 2-hydroxyesters and lactones. lookchem.cn An innovative strategy combines pure enzymes and whole microbial cells in the same process to achieve these transformations. lookchem.cn This chemoenzymatic approach was utilized in a multi-gram asymmetric synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid, tert-butyl ester, a key chiral building block. lookchem.cn Such methods are advantageous for their mild reaction conditions and high enantioselectivity, offering a green and efficient alternative to traditional chemical synthesis. nih.govrsc.org
Table 3: Biocatalytic Approaches to Chiral Tetrahydrofuran Precursors
| Precursor | Biocatalyst/Enzyme | Reaction Type | Chiral Product | Reference |
|---|---|---|---|---|
| 2-Oxoglutaric acid | Lipase | Esterification | Dialkyl 2-oxoglutarate | lookchem.cn |
| Dialkyl 2-oxoglutarate | Whole microbial cells | Asymmetric Reduction | Alkyl (R)-2-hydroxyglutarate | lookchem.cn |
Mechanistic Investigations of Chemical Transformations Involving Methyl 5 Oxotetrahydrofuran 2 Carboxylate
Reaction Pathway Elucidation in Derivatization Sequences
The derivatization of Methyl 5-oxotetrahydrofuran-2-carboxylate and related γ-butyrolactones involves several key reaction pathways, primarily targeting the ester and lactone functionalities. nih.gov Studies on analogous compounds, such as r-2-methyl-5-oxotetrahydrofuran carboxylic acids, demonstrate that the carboxylic acid group can be readily esterified by reaction with various alcohols, including methanol (B129727) and ethanol, to yield the corresponding esters. science.gov The reverse reaction, hydrolysis of the ester group, can also be achieved.
Further derivatization can proceed after the reduction of the carboxylic acid or ester group to a primary alcohol. science.gov These resulting alcohols serve as versatile intermediates that can react with acyl chlorides to form novel esters or with reagents like methyl iodide in the presence of a base to yield ethers. science.gov
Another significant derivatization pathway involves the transformation of the lactone ring itself. For instance, a key intermediate, methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydro isoxazole-5-carboxylate, can be converted into the γ-lactone carboxylic acid, 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid, showcasing a pathway to introduce complex substituents at the C2 position. researchgate.net The synthesis of γ-butyrolactones through methods like copper-catalyzed ring opening of cyclopropanols followed by cross-coupling and lactonization provides further insight into the formation and potential modification of this core structure. nih.gov
Intramolecular O-H Insertion Reactions in Related Oxoesters
Intramolecular O-H insertion reactions of α-diazo-oxoesters are a powerful method for synthesizing the 3(2H)-furanone core structure found in analogs of this compound. scielo.br These reactions are typically catalyzed by rhodium(II) complexes, such as Rh₂(OAc)₄. scielo.br The process involves the decomposition of a diazo compound to form a rhodium carbenoid intermediate. scielo.brnih.gov
Mechanistic studies, including Density Functional Theory (DFT) calculations, have shed light on this transformation. ugent.be The reaction is initiated by the nucleophilic attack of the hydroxyl group of the substrate onto the rhodium carbenoid. ugent.be This forms a metal-associated oxonium ylide intermediate. ugent.be From this intermediate, two primary pathways can lead to the O-H insertion product:
A mdpi.comnih.gov-proton shift directly from the oxonium ylide. ugent.be
A tandem process involving a mdpi.comacs.org-proton shift to the carbonyl oxygen of the ester group, forming a metal-associated enol, which then liberates a free enol that undergoes a mdpi.comnih.gov-proton shift. ugent.be
The competition between C-H and O-H insertion is a critical aspect of these reactions. Studies have shown that creating a hydrophobic environment around the reactive carbenoid center can favor C-H insertion over the competing O-H insertion, particularly when reactions are conducted in water. organic-chemistry.org The choice of catalyst and substituents on the diazo substrate plays a key role in controlling the reaction's outcome. organic-chemistry.org In some cases, the O-H insertion is the initial step of a more complex cascade reaction, leading to functionalized oxacycles with high stereoselectivity. nih.gov
Studies on Epimerization Mechanisms and Stereochemical Inversion
The stereochemistry at the C2 and C5 positions of the tetrahydrofuran (B95107) ring is a crucial feature of these molecules. Mechanistic studies have revealed that epimerization, particularly at the C2 position, can occur under certain conditions. In the synthesis of 2,5-substituted 3(2H)-furanone-2-carboxylates via rhodium-catalyzed O-H insertion, the cis-isomer is often formed as the initial, kinetic product. scielo.br
However, it has been observed that these cis-furanones can epimerize to the more thermodynamically stable trans-isomers when subjected to silica (B1680970) gel chromatography. scielo.br This stereochemical inversion is mechanistically significant. The epimerization at the C2 position, which is alpha to both the ester carbonyl and the ring ketone, is proposed to proceed through an enolization mechanism. The acidic proton at C2 can be abstracted by a base (or the slightly acidic surface of silica gel), forming a planar enolate intermediate. Subsequent reprotonation of this achiral intermediate can occur from either face, leading to the formation of both the cis and trans diastereomers. Over time, this process allows the system to equilibrate to the thermodynamically favored product, which is typically the trans isomer where bulky substituents are further apart. scielo.br
Regioselectivity and Stereoselectivity Control in Cycloaddition Reactions
The furanone core of this compound and its analogs can participate in various cycloaddition reactions, where controlling regioselectivity and stereoselectivity is paramount. In intramolecular [2+2] photocycloaddition reactions of 2-alkenyl-3(2H)-furanones, the regiochemical outcome is highly dependent on the length of the tether connecting the alkene and the furanone ring. acs.org For example, a 2-(2-propenyl) substituted furanone yields a 7-oxabicyclo[3.2.1.0³,⁶]octane skeleton, whereas extending the tether by one methylene (B1212753) group to a 2-(3-butenyl) substituent completely reverses the regioselectivity, affording a 9-oxabicyclo[4.2.1.0³,⁸]nonane skeleton. acs.org
The mechanism of such photochemical reactions is understood to proceed via biradical intermediates. scispace.com The regioselectivity is determined by the relative stability of the possible biradical intermediates formed upon initial bond formation. scispace.com Similarly, stereoselectivity in these and other cycloadditions, like the Paternò-Büchi reaction, is explained by the energy differences between the various diastereomeric transition states or intermediates. scispace.com
Theoretical studies using molecular electron density theory (MEDT) on [3+2] cycloaddition reactions have provided deeper mechanistic insights. rsc.org These studies analyze the electronic structure of the reactants to predict their reactivity and the selectivity of the cycloaddition. Factors such as the electrophilic/nucleophilic character of the reactants and the synchronicity of bond formation are key determinants of the regiochemical and stereochemical outcome. rsc.orgnih.gov
Organocatalyzed Processes Involving Enolizable Oxoesters (e.g., Mannich-Type Additions)
Enolizable oxoesters, including γ-oxoesters like this compound, can serve as nucleophiles in organocatalyzed reactions. mdpi.comnih.gov Organocatalysis utilizes small organic molecules, such as the amino acid proline, to catalyze reactions, offering a metal-free alternative for asymmetric synthesis. wikipedia.orgorganic-chemistry.org
The general mechanism for proline catalysis involves the reaction of the ketone moiety of the oxoester with the secondary amine of proline to form a nucleophilic enamine intermediate. nih.govlibretexts.org This enamine then attacks an electrophile, such as an imine in a Mannich-type reaction. libretexts.org The chiral environment provided by the proline catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with a specific configuration. libretexts.org
However, experimental and computational studies on the organocatalyzed Mannich-type addition of γ- and δ-oxoesters to cyclic N-acyl iminium ions have revealed some limitations. mdpi.com While related reactions with simple aldehydes often proceed with high enantioselectivity, the use of these oxoesters resulted in low diastereoselectivity and only low to moderate enantioselectivity. mdpi.comnih.gov Density functional theory (DFT) calculations were employed to rationalize this significant drop in facial selectivity. mdpi.com The findings from a study involving various catalysts and substrates are summarized in the table below.
Table adapted from data on N-acyl Mannich reactions of oxoesters. mdpi.com
These mechanistic investigations highlight the nuanced reactivity of this compound and related oxoesters. The stereochemical and regiochemical outcomes of their transformations are sensitive to catalyst choice, substrate structure, and reaction conditions, providing a fertile ground for further mechanistic exploration and the development of novel synthetic methodologies.
Table of Compounds
Advanced Applications in Organic and Medicinal Chemistry
Role as a Versatile Reagent for the Preparation of Fine Chemicals
Methyl 5-oxotetrahydrofuran-2-carboxylate serves as a crucial precursor in the synthesis of various high-value chemical products. Its versatile chemical properties are leveraged in the agrochemical sector, where it functions as a key intermediate in the production of pesticides, herbicides, and other substances vital for crop protection and yield enhancement. lookchem.com
Beyond agriculture, its distinct structure makes it an ideal starting point for the formation of complex heterocyclic compounds. lookchem.com These heterocyclic rings are prevalent structural motifs in many biologically active molecules, finding applications in materials science and medicine. lookchem.com The ability to transform the carboxylate and lactone functionalities allows chemists to construct more complex molecular architectures, making it a foundational component in multi-step organic syntheses.
Key Intermediate in Pharmaceutical Synthesis
The compound is widely utilized as a building block in the pharmaceutical industry for the development of new drugs and therapeutic agents. lookchem.comtargetmol.com Its incorporation into medicinal compounds is a critical step in the creation of novel pharmaceuticals.
A significant application of derivatives of 5-oxotetrahydrofuran-2-carboxylate is in the synthesis of the bicyclic side chain of Darunavir, a second-generation HIV-1 protease inhibitor. Darunavir is an essential antiviral agent used in the treatment of HIV/AIDS. The specific stereochemistry of the hexahydrofuro[2,3-b]furan-3-ol side chain is crucial for the drug's efficacy, and synthetic routes have been developed that utilize intermediates structurally related to this compound.
This compound's role extends to the broader field of drug discovery. As a versatile scaffold, it enables medicinal chemists to generate libraries of novel compounds for biological screening. By modifying the core tetrahydrofuran (B95107) ring and its functional groups, researchers can develop new analogues of existing drugs or entirely new classes of therapeutic candidates. This process is integral to identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Table 1: Application of this compound in Pharmaceutical Synthesis
| Therapeutic Agent | Therapeutic Class | Role of this compound Derivative |
|---|---|---|
| Darunavir | Antiviral (HIV-1 Protease Inhibitor) | Key intermediate for the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain, which is critical for the drug's activity. |
Building Block for Biologically Active Compounds
The tetrahydrofuran-2-one (or γ-butyrolactone) motif is a common feature in many natural products and synthetic molecules that exhibit significant biological effects.
The parent compound, 5-Oxotetrahydrofuran-2-carboxylic acid, has been utilized in cell culture studies as a diagnostic agent for cancer cells. biosynth.com Its reactive nature allows it to interact with chloride ions and fatty acids, which can lead to the death of cancer cells. biosynth.com Furthermore, the broader class of furan (B31954) derivatives has been a subject of significant research for anticancer applications. Studies on compounds like methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HepG2. researchgate.net The 5-oxopyrrolidine scaffold, structurally related to the 5-oxotetrahydrofuran ring, has also yielded derivatives with potent anticancer activity against lung cancer (A549) cells. nih.gov
Furan-containing compounds are actively investigated for their potential as antimicrobial agents to combat drug-resistant pathogens. researchgate.net Specifically, 5-phenyl-furan-2-carboxylic acids have emerged as a promising class of antimycobacterial agents, showing potential for the treatment of tuberculosis. mdpi.com Research into various furan carboxylate derivatives has shown that these molecules can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. uem.brnih.gov For instance, studies on methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate revealed potent activity against Staphylococcus aureus and Acinetobacter baumannii. uem.br This highlights the value of the furan carboxylate scaffold in designing new and effective antimicrobial drugs.
Table 2: Role as a Building Block for Biologically Active Compounds
| Activity Class | Specific Application / Finding | Relevant Compound Class/Example |
|---|---|---|
| Anticancer | Used as a diagnostic agent and can induce cancer cell death. biosynth.com | 5-Oxotetrahydrofuran-2-carboxylic acid |
| Antimicrobial | Serves as a scaffold for agents targeting mycobacteria (tuberculosis). mdpi.com | 5-Phenyl-furan-2-carboxylic acids |
| Antimicrobial | Derivatives show potent activity against bacteria like S. aureus and fungi. uem.br | Methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate |
Application in Natural Product Synthesis and Elucidation
The tetrahydrofuran-2-one motif, a core component of this compound, is prevalent in a wide array of natural products. This has made the compound and its derivatives key intermediates in the synthesis and understanding of these biologically significant molecules.
Biosynthesis of Limonoids and Rearranged Carbon Skeletons
While direct evidence for the involvement of this compound in the biosynthesis of limonoids is not yet established, the furan ring, a key feature of these tetranortriterpenoids, is of significant interest to researchers. The formation of this furan moiety is a critical step in limonoid biosynthesis. Recent studies have identified a "missing link" carboxylesterase that plays a crucial role in this process by deprotecting a late-stage intermediate, thereby promoting more efficient furan biosynthesis. This discovery has allowed for the isolation and structural elucidation of previously unknown intermediates, offering deeper insights into the intricate pathways of furan formation in these complex natural products.
The biosynthesis of other rearranged carbon skeletons, such as the proposed pathway for Triconoids A-D, remains an active area of investigation. The structural complexity of these molecules suggests that versatile building blocks, potentially including derivatives of this compound, could play a role in their assembly. However, specific details regarding the biosynthetic pathway of Triconoids A-D and the involvement of this particular compound are yet to be fully elucidated.
Isolation and Structure Elucidation of Novel Natural Derivatives
The structural motif of this compound is found within more complex, naturally occurring molecules. A notable example is the isolation of versixanthones A–F from marine-derived fungi. These compounds possess a complex structure that includes a methyl (2′R,2″S,3″S)-5-hydroxy-2-(3-methyl-5-oxotetrahydrofuran-2-yl)-4-chromanone-2-carboxylate moiety. The isolation and detailed spectroscopic analysis of these molecules have been crucial in identifying and characterizing new natural products with potential biological activities. The presence of the substituted tetrahydrofuran ring highlights the importance of this core structure in the generation of molecular diversity in nature.
The process of isolating and elucidating the structures of such novel natural derivatives typically involves a combination of chromatographic techniques for purification and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their precise chemical architecture.
Applications in Agricultural Chemistry
The search for novel and effective insecticidal compounds is a continuous effort in agricultural chemistry, with fungal metabolites emerging as a promising source. While direct studies on the insecticidal properties of this compound are limited, related furanone derivatives isolated from fungi have demonstrated significant insecticidal activity.
For instance, phomalactone, a compound also possessing a γ-lactone ring, has been isolated from various fungal species and has shown toxicity against several insect pests. The structural similarity between these active fungal metabolites and this compound suggests that this compound and its derivatives could serve as a valuable scaffold for the development of new insecticidal agents. Further research in this area could involve the synthesis of analogues of this compound and their evaluation against a range of agricultural pests.
| Fungal Metabolite | Type of Activity |
| Phomalactone | Insecticidal |
| Various Furanone Derivatives | Insecticidal, Antifungal |
Development of Diagnostic Agents in Biomedical Research
The application of this compound in the development of diagnostic agents is an emerging area of interest. While direct evidence for the use of the methyl ester in this capacity is not yet widely reported, the closely related compound, 5-oxotetrahydrofuran-2-carboxylic acid, has been utilized in cell culture studies as a diagnostic agent for cancer cells. The reactive nature of the parent carboxylic acid allows it to interact with specific cellular components, leading to detectable changes that can be used for diagnostic purposes.
Given the close structural relationship, it is plausible that this compound could be explored as a precursor or a component in the design of novel diagnostic tools. Its ester functionality could be modified to attach fluorescent tags or other reporter molecules, enabling its use in various bioimaging and diagnostic assays. Further investigation into the synthesis of such derivatives and their interactions with biological targets is warranted to explore their full potential in biomedical research.
| Compound | Mentioned Application |
| 5-Oxotetrahydrofuran-2-carboxylic acid | Diagnostic agent for cancer cells in cell culture studies |
Biological Activity and Mechanistic Studies of Methyl 5 Oxotetrahydrofuran 2 Carboxylate Derivatives
Modulation of Microbial Growth and Viability (e.g., E. coli growth stimulation)
The interaction of methyl 5-oxotetrahydrofuran-2-carboxylate derivatives with microorganisms is complex, exhibiting both growth-inhibitory and, in some cases, growth-stimulatory effects. While many furanone derivatives are studied for their antimicrobial properties, certain structures demonstrate an ability to enhance microbial proliferation.
A notable example is the γ-lactone carboxylic acid known as 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid. Research has shown that this specific derivative can increase the growth of Escherichia coli by approximately 44%. thieme-connect.comresearchgate.net This effect highlights the nuanced and structure-dependent nature of these compounds' influence on bacterial viability. In contrast, other halogenated furanones have been found to inhibit swarming and biofilm formation in E. coli without affecting its growth, indicating that different derivatives can modulate microbial behavior through distinct mechanisms. nih.gov
Antiproliferative and Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, HepG2)
A significant area of research for furanone derivatives is their potential as anticancer agents. Studies have demonstrated the antiproliferative and cytotoxic effects of various derivatives against several human cancer cell lines, with notable activity observed against cervical cancer (HeLa) and liver cancer (HepG2) cells.
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a related furan (B31954) derivative, has shown selective cytotoxicity. scialert.net It was found to be most potent against HeLa and HepG2 cells, with IC₅₀ values of 64.00 µg/mL and 102.53 µg/mL, respectively. scialert.net Further studies on derivatives of MFC, such as (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), also confirmed bioactivity against the HeLa cell line, recording an IC₅₀ value of 62.37 µg/mL. researchgate.net
Halogenated derivatives have also been investigated. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its brominated analogue showed cytotoxicity against HepG2 cells. nih.gov The brominated derivative, in particular, exhibited a pronounced effect with an IC₅₀ value of 3.8 ± 0.5 μM against HepG2 cells. nih.gov The cytotoxic mechanism for these halogenated compounds in HepG2 cells is suggested to involve the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov Other synthesized derivatives have displayed moderate cytotoxic activities against the HepG2 cell line. researchgate.net The collective findings indicate that the furanone scaffold is a promising starting point for the development of novel anticancer agents. researchgate.netscielo.br
Antimicrobial Properties and Spectrum of Activity
Derivatives of the 2(5H)-furanone core structure are widely recognized for their antimicrobial and antibiofilm capabilities. nih.govresearchgate.net These compounds are part of the natural defense mechanism of the red algae Delisea pulchra, which uses them to suppress biofouling. nih.gov Their activity spans a broad range of microbes, including both Gram-positive and Gram-negative bacteria.
Studies have demonstrated the efficacy of furanone derivatives against pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.net For example, a 2(5H)-furanone derivative containing an l-borneol fragment, F131, showed a minimal biofilm-prevention concentration (MBPC) of 8–16 μg/mL for S. aureus and C. albicans. nih.gov Another derivative, F105, exhibited antibacterial activity against both planktonic and biofilm-embedded S. aureus. frontiersin.org
Specifically, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) has been shown to possess high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. scialert.net It also displays moderate activity against Gram-negative bacteria, including Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa. scialert.net The mechanism of action for MFC involves causing damage to the cell wall and membrane. scialert.net The antimicrobial efficacy of some furanones can be significantly enhanced in minimal glucose media compared to a rich broth, suggesting that the metabolic state of the bacteria can influence the compound's activity. idosi.org
Molecular Interactions with Biological Targets
The diverse biological effects of this compound derivatives are rooted in their interactions with fundamental cellular macromolecules. Research has focused on their ability to bind to DNA and to act on enzymes, thereby perturbing critical metabolic pathways.
Furan and its derivatives have been shown to interact with and bind to DNA. In vivo studies provide clear evidence that furan reacts with DNA, leading to a dose-dependent increase in covalent binding in rat organs. nih.gov This genotoxicity is considered a potential contributor to furan's carcinogenicity. nih.gov
The mode of interaction can be non-covalent. semanticscholar.org Studies with related furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) suggest interactions through mechanisms such as intercalation, where planar molecules slide between the stacked base pairs of DNA, and groove binding. semanticscholar.org The specific interaction can be highly selective. For example, methylfurfural has been shown to react exclusively with AT base pairs, requiring a minimum of three to four consecutive AT pairs for the reaction to occur. nih.gov Furthermore, some diaryl-furanone derivatives are proposed to engage in an intercalative binding mode with DNA, facilitated by their planar structure and cationic status. mdpi.com These interactions can be studied using techniques like spectrophotometric titrations and circular dichroism. nih.gov
Furanone derivatives can function as inhibitors or substrates for various enzymes, leading to the perturbation of cellular metabolic pathways.
A prominent example is the class of 5-phenyl-furan-2-carboxylic acids, which have been identified as inhibitors of salicylate (B1505791) synthase MbtI in Mycobacterium tuberculosis. unimi.it This enzyme is crucial for the first step in the biosynthesis of siderophores, which are essential for iron acquisition by the bacterium. By inhibiting this enzyme, the furan derivatives disrupt a vital metabolic pathway for the pathogen. unimi.it
In other contexts, furanone derivatives can modulate metabolic pathways related to lipids. One marine-derived furanone was found to lower intracellular lipid accumulation by targeting the Liver X receptor alpha (LXRα) and peroxisome proliferator-activated receptor alpha (PPARα), key regulators of cholesterol and lipid metabolism. nih.gov Furthermore, studies on the MycF/TylF family of sugar O-methyltransferases show how these enzymes are highly selective for their furanose-containing substrates, catalyzing specific methylation reactions that are critical in the biosynthesis of antibiotics like mycinamicin. nih.gov This demonstrates the role of furanone-like structures as specific substrates in complex biosynthetic pathways. The ability to measure changes in metabolite levels can reveal which specific metabolic pathways are impacted by these compounds. nih.gov
Potential Significance in Stem Cell Research
Emerging research has pointed towards a potential role for derivatives of this compound in the field of stem cell science. Specifically, the derivative 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, in addition to its effects on microbial growth, has been noted for its potential significance in stem cell research. thieme-connect.comresearchgate.net While the precise mechanisms and applications are still under investigation, this observation opens a new avenue for exploring the utility of this class of compounds in regenerative medicine and developmental biology.
Anti-inflammatory Activities of Related Furan Carboxylates
The furan nucleus is a core structure in numerous biologically active compounds, and its derivatives have been the subject of extensive research for their therapeutic potential. nih.govwisdomlib.org Furan derivatives demonstrate a variety of pharmacological effects, including anti-inflammatory properties. wisdomlib.org The mechanisms behind these anti-inflammatory effects are multifaceted and involve the regulation of various cellular and molecular pathways.
Studies have shown that furan-containing compounds can exert anti-inflammatory effects by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov They also regulate the mRNA expression of inflammatory mediators and exhibit antioxidant activity by scavenging free radicals. nih.gov For instance, benzofuran (B130515) derivatives are noted for their ability to inhibit NO production, a key molecule in inflammatory responses. nih.gov
One specific related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, isolated from Antrodia camphorata, has been identified as possessing anti-inflammatory activities. orientjchem.org Furthermore, furan fatty acids found in the New Zealand green-lipped mussel (Perna canaliculus) have demonstrated significant anti-inflammatory effects. nih.gov In a study using a rat model of adjuvant-induced arthritis, a semi-synthetic furan fatty acid ethyl ester showed more potent anti-inflammatory activity than eicosapentaenoic acid (EPA), a well-known anti-inflammatory omega-3 fatty acid. nih.gov This suggests that the furan moiety plays a crucial role in the observed anti-inflammatory action.
The anti-inflammatory properties of natural furan fatty acids are thought to be closely linked to their high antioxidant capabilities. nih.gov The furan ring can transfer an electron to a peroxyl radical or have a peroxyl radical add to the ring, which is the basis of its antioxidant activity. nih.gov
Some furan derivatives have been investigated for their potential in treating specific inflammatory conditions. For example, 3-indolyl furanoids are being explored as inhibitors of matrix metalloproteinase-9, which could be beneficial in preventing gastric ulcers and other inflammatory diseases. iicb.res.in
| Compound/Derivative | Source/Type | Finding | Reference |
| Furan Natural Derivatives | General | Exhibit anti-inflammatory effects by suppressing O₂, NO, and PGE2 production and regulating mRNA expression of inflammatory mediators. | nih.gov |
| Benzofuran | Derivative | Inhibits NO production, a key free radical in inflammatory responses. | nih.gov |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Isolated from Antrodia camphorata | Possesses anti-inflammatory activities. | orientjchem.org |
| Furan Fatty Acid Ethyl Ester | Semi-synthetic | Exhibited more potent anti-inflammatory activity than EPA ethyl ester in a rat model of adjuvant-induced arthritis. | nih.gov |
| 3-indolyl Furanoids | Synthetic | Investigated as inhibitors of matrix metalloproteinase-9 for potential use against inflammatory diseases. | iicb.res.in |
Antimalarial Activities of Derived Limonoids
Limonoids, a class of highly oxygenated tetracyclic triterpenes, are abundant in plants of the Meliaceae family and are known for their wide range of biological activities, including antimalarial properties. Several limonoids derived from natural sources have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Gedunin (B191287), a notable limonoid, has been extracted from species such as Azadirachta indica (neem) and Cedrela odorata. nih.govuvm.edu It has demonstrated significant in vitro antimalarial activity against both chloroquine-sensitive (W2) and chloroquine-resistant (D6) strains of P. falciparum. nih.govuvm.edu In some studies, gedunin's activity against the W2 clone was found to be better than that of chloroquine (B1663885). nih.govuvm.edu
Structure-activity relationship studies on gedunin and its derivatives have provided insights into the chemical features essential for their antimalarial action. uvm.eduacs.org For example, modifications to the A-ring of gedunin, such as the reduction of the C1-C2 double bond, led to a decrease in activity. uvm.edu Similarly, alterations to the 7-acetate group in ring B, such as its conversion to a 7-keto group, resulted in a loss of antimalarial activity. uvm.eduacs.org This suggests that the α,β-unsaturated ketone system in ring A and the nature of the substituent at C-7 are crucial for the compound's efficacy.
Other limonoids isolated from Khaya grandifoliola have also shown promising antimalarial potential. nih.gov In one study, five limonoids, including gedunin, methylangolensate, 7-deacetylkhivorin, 1-deacetylkhivorin, and 6-acetylswietenolide, were active against P. falciparum, with IC₅₀ values ranging from 1.25 to 9.63 µg/mL. nih.gov Gedunin was the most potent among the tested compounds and exhibited an additive effect when combined with chloroquine. nih.gov The lack of cross-resistance with chloroquine for many of these limonoids makes them attractive candidates for further investigation as new antimalarial agents. bohrium.com
| Limonoid Derivative | Source | In Vitro Activity (IC₅₀) | Reference |
| Gedunin | Azadirachta indica, Cedrela odorata | More active than chloroquine against W2 clone of P. falciparum. | nih.govuvm.edu |
| Gedunin | Khaya grandifoliola | 1.25 - 9.63 µg/mL against P. falciparum. | nih.gov |
| 1,2-dihydrogedunin | Gedunin derivative | IC₅₀ of 2630 ng/mL against P. falciparum. | uvm.eduacs.org |
| 7-deacetylgedunin | Gedunin derivative | Showed loss of activity compared to gedunin. | uvm.eduacs.org |
| 7-ketogedunin | Gedunin derivative | Eliminated all antimalarial activity. | uvm.eduacs.org |
| Methylangolensate | Khaya grandifoliola | 1.25 - 9.63 µg/mL against P. falciparum. | nih.gov |
| 7-deacetylkhivorin | Khaya grandifoliola | 1.25 - 9.63 µg/mL against P. falciparum. | nih.gov |
| 1-deacetylkhivorin | Khaya grandifoliola | 1.25 - 9.63 µg/mL against P. falciparum. | nih.gov |
| 6-acetylswietenolide | Khaya grandifoliola | 1.25 - 9.63 µg/mL against P. falciparum. | nih.gov |
Computational Chemistry and Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule (ligand) and a macromolecule, such as a protein or DNA.
Molecular docking studies have been instrumental in elucidating the potential interactions between derivatives of methyl 5-oxotetrahydrofuran-2-carboxylate and biological macromolecules like DNA. For instance, a naturally occurring derivative, (E)-ethyl-4-((3-(4-hydroxyphenyl)acryloyl)oxy)-2-methyl-5-oxotetrahydrofuran-2-carboxylate, was studied to understand its interaction with calf thymus DNA (ct-DNA). cofc.eduresearchgate.net The modeling predicted a non-intercalative binding mode, suggesting the compound fits into the grooves of the DNA double helix. researchgate.netresearchgate.net This type of interaction is primarily governed by non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. researchgate.net The computational analysis of these forces helps to clarify the binding mechanism at a molecular level. researchgate.net
The docking simulations for the derivative with ct-DNA showed that it likely binds in the minor groove. researchgate.net Such studies are crucial as the interaction between small molecules and DNA can influence normal biological functions and is a key mechanism for the action of many therapeutic drugs. researchgate.net
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding energy score. This score estimates the strength of the interaction between the ligand and its target, with more negative values typically indicating a more stable complex. For a derivative of this compound, the calculated binding energy with DNA was found to be -7.5 kcal/mol, indicating a strong and spontaneous interaction. researchgate.netresearchgate.net
These predicted affinities are valuable for screening virtual libraries of compounds and prioritizing candidates for further experimental testing. By correlating binding affinity with biological activity, molecular docking can aid in predicting the potential pharmacological relevance of a compound. Furthermore, computational tools can be used to assess "drug-likeness" based on physicochemical properties, such as those described by Lipinski's rule of five, to distinguish between drug-like and non-drug-like molecules. researchgate.net
Table 1: Examples of Predicted Binding Affinities from Molecular Docking Studies This table presents examples of binding affinities calculated for various ligands with biomolecules to illustrate the data obtained from such studies.
| Ligand | Biomolecule | Predicted Binding Affinity (kcal/mol) | Binding Site/Mode |
| Pirenzepine | ct-DNA | -7.5 | Groove Binding |
| RuNOTSP | Protein (HSA) | -7.27 | Pocket IA (Trp134) |
| Cg-1 Derivative | ct-DNA | -7.5 | Groove Binding |
Quantum Chemistry Calculations
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules.
Quantum chemistry calculations are highly effective in predicting and verifying spectroscopic data. For complex natural products known as limonoids, which feature a this compound F-ring, the absolute configurations have been successfully determined using theoretical calculations of electrostatic circular dichroism (ECD). researchgate.netacs.orgresearchgate.net The calculated ECD spectra are compared with experimental data to establish the correct stereochemistry of the molecules. researchgate.netresearchgate.net
Furthermore, DFT methods have been employed to compute other spectroscopic parameters. For derivatives of the title compound, calculations using the B3LYP/6-311G(d,p) basis set have been used to predict geometric parameters, vibrational frequencies, and gauge-including atomic orbital (GIAO) ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions show good agreement with experimental data, serving to validate the elucidated structures. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap via DFT also helps to determine the chemical reactivity and kinetic stability of the molecule. researchgate.net
Table 2: Application of Quantum Chemistry in Spectroscopic Analysis
| Spectroscopic Data | Computational Method | Purpose |
| Electrostatic Circular Dichroism (ECD) | TDDFT/ECD | Determination of absolute configuration researchgate.netacs.orgresearchgate.net |
| ¹H and ¹³C NMR Spectra | DFT (GIAO) | Structure verification and chemical shift assignment researchgate.netresearchgate.net |
| Vibrational Frequencies (IR) | DFT | Corroboration of experimental IR spectra researchgate.net |
| UV-Visible Spectra | DFT | Comparison with experimental absorption spectra researchgate.net |
Theoretical calculations are valuable for exploring potential reaction pathways and understanding the mechanisms of chemical transformations. For reactions involving the tetrahydrofuran (B95107) ring system, theoretical studies can identify the transition state structures and calculate their energies. For instance, studies on the ring-opening of tetrahydrofuran indicate a transition state energy of +6.1 kcal/mol above the entrance channel. smolecule.com
In the context of synthesis, the formation of this compound via the cyclo-carbonylation of methyl vinyl glycolate (B3277807) has been reported. dtu.dk Understanding the reaction mechanism, including the energies of intermediates and transition states, is crucial for optimizing reaction conditions to improve yield. dtu.dk Computational tools can also predict sites of reactivity within a molecule, for example, through the calculation of Fukui indices.
The three-dimensional conformation of this compound influences its physical properties and biological interactions. Computational methods can predict the most stable conformations and provide data on key molecular descriptors. The thermodynamic stability of the compound is significant, with the five-membered lactone ring showing considerable resistance to decomposition at ambient temperatures. smolecule.com The electron-withdrawing effect of the carboxylate group is thought to enhance the stability of the lactone ring. smolecule.com
Theoretical studies on the related compound γ-butyrolactone have determined the activation energy for its thermal decomposition to be 310.0 ± 4.2 kJ/mol, providing insight into the thermal stability of this class of lactones. smolecule.com
Table 3: Computed Physicochemical Properties for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | chemscene.com |
| Molecular Weight | 144.13 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | chemscene.com |
| LogP | -0.135 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Molecular Dynamics Simulations for Studying Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its conformational dynamics and interactions with its environment.
An MD simulation of this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom. This would generate a trajectory of atomic positions and velocities over time, revealing how the molecule moves, flexes, and interacts with solvent molecules or potential binding partners.
Key insights that could be gained from MD simulations include:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. The flexibility of the tetrahydrofuran ring and the orientation of the methyl ester group are critical for its interaction with biological targets. nih.gov
Solvation Effects: Understanding how the molecule interacts with water or other solvents. This is crucial for predicting its solubility and partitioning behavior between different phases. The carbonyl and ester groups are expected to form hydrogen bonds with protic solvents.
Binding Interactions: Simulating the interaction of this compound with a biological receptor, such as an enzyme active site. This can elucidate the binding mode, calculate the binding free energy, and identify key amino acid residues involved in the interaction.
For instance, in studies of similar furanone derivatives, MD simulations have been instrumental in understanding their interactions with protein targets. researchgate.net These simulations reveal the importance of specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, in stabilizing the ligand-protein complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. sysrevpharm.org For furanone derivatives, including potentially this compound, QSAR models can be powerful tools for predicting activity and guiding the design of new, more potent analogues. researchgate.netuq.edu.auresearchgate.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. sysrevpharm.org A typical QSAR study involves the following steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, antibacterial activity) is compiled. neliti.comijpda.org
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that relates the descriptors to the biological activity. sysrevpharm.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. uq.edu.auresearchgate.net
A study on furanone derivatives as potential COX-2 inhibitors developed a 2D QSAR model with a correlation coefficient (r²) of 0.840 and a cross-validated squared correlation coefficient (q²) of 0.773. uq.edu.auresearchgate.net The descriptors that were found to be significant included the retention index for six-membered rings, the total number of oxygen atoms connected by two single bonds, and the polar surface area. uq.edu.auresearchgate.net Another 3D-QSAR study on furanone derivatives as antibacterial agents also demonstrated good predictive ability. neliti.comijpda.org
Table 1: Examples of QSAR Studies on Furanone Derivatives
| Study Focus | QSAR Method | Key Findings | Reference |
| COX-2 Inhibition | 2D-QSAR, 3D-QSAR (kNN MFA) | Polar surface area and oxygen count are important for activity. | uq.edu.auresearchgate.net |
| Antibacterial Activity | 3D-QSAR (kNN MFA) | Structural requirements for antibacterial activity were identified. | neliti.comijpda.org |
This table is for illustrative purposes and shows the types of insights gained from QSAR studies on related compounds.
Metabolomic Profiling and Pathway Analysis (e.g., in entomopathogenic fungi)
Entomopathogenic fungi, which are fungi that can kill or seriously disable insects, are a rich source of bioactive secondary metabolites. taylorfrancis.commmsl.cz These compounds play a crucial role in the fungus's life cycle, including pathogenesis against their insect hosts. researchgate.netnih.gov Metabolomic profiling, the comprehensive analysis of all small-molecule metabolites in a biological system, is a key technology for discovering and understanding these natural products. researchgate.net
While there is no direct evidence from the searched literature confirming the production of this compound by entomopathogenic fungi, these organisms are known to produce a wide array of polyketides, nonribosomal peptides, and other secondary metabolites. nih.govrsc.org The metabolic pathways leading to these compounds are often complex and involve a series of enzymatic reactions. nih.gov
Metabolomic studies on entomopathogenic fungi like Beauveria bassiana and Metarhizum anisopliae have identified numerous volatile and non-volatile compounds. mmsl.czresearchgate.net These studies typically employ techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites present in fungal cultures or infected insects. researchgate.net
Pathway analysis can then be used to connect the identified metabolites to the underlying biosynthetic gene clusters in the fungal genome. nih.gov This can reveal how compounds are synthesized and regulated. For example, studies have shown that the expression of certain polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) genes is upregulated during insect infection, leading to the production of virulence factors. nih.gov
The potential discovery of this compound in an entomopathogenic fungus would be significant. It would suggest a possible role for this compound in the fungus-insect interaction, for instance, as a signaling molecule, a virulence factor, or a defense compound. Further research, including stable isotope labeling studies and gene knockout experiments, would be needed to elucidate its biosynthetic pathway and biological function in this context.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR Applications for Compound Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods for the structural verification of Methyl 5-oxotetrahydrofuran-2-carboxylate. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tetrahydrofuran (B95107) ring and the methyl ester group. The three protons on the chiral ring system (at positions C2, C3, and C4) typically appear as complex multiplets due to spin-spin coupling. The methyl ester protons (-OCH₃) characteristically appear as a sharp singlet, shifted downfield.
The ¹³C NMR spectrum provides complementary information. Key signals confirm the presence of the two carbonyl groups (the lactone and the ester), the methoxy (B1213986) carbon, and the three carbons of the furanone ring. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbonyl carbons are the most deshielded and appear furthest downfield. researchgate.net Publicly available spectral data provides typical chemical shift ranges for these nuclei. nih.govnih.gov
Table 1: Predicted NMR Spectral Data for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -OC H₃ | ¹³C | ~53 | Quartet |
| C H₃ | ¹H | ~3.8 | Singlet |
| C 2-H | ¹H | ~4.8 | Multiplet |
| C 3-H₂ | ¹H | ~2.4 - 2.6 | Multiplet |
| C 4-H₂ | ¹H | ~2.6 - 2.8 | Multiplet |
| C 2 | ¹³C | ~75 | Doublet |
| C 3 | ¹³C | ~28 | Triplet |
| C 4 | ¹³C | ~29 | Triplet |
| C 5 (=O) | ¹³C | ~175 | Singlet |
| Ester C =O | ¹³C | ~170 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and stereochemistry. Techniques such as COSY, HSQC, and HMBC are used to map the intricate network of correlations within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal correlations between the proton at C2 and the adjacent protons at C3, and between the C3 and C4 protons, confirming the ring's proton sequence.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon in the ¹³C spectrum based on the already assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique maps longer-range correlations between protons and carbons (typically over two to three bonds). For example, an HMBC experiment would show a correlation between the methyl ester protons and the ester carbonyl carbon, as well as the C2 carbon, confirming the ester's position. It would also show correlations between the C4 protons and the lactone carbonyl carbon (C5), verifying the ring structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical assignment, NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This can help determine the relative stereochemistry of substituents on the ring.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is vital for determining molecular weight and deducing molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₆H₈O₄, the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical value provides powerful evidence for the compound's identity, distinguishing it from other isomers or compounds with the same nominal mass.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₄ | nih.gov |
| Nominal Mass | 144 g/mol | nih.gov |
The high accuracy of HRMS is crucial for confirming the elemental composition, a fundamental step in the characterization of any newly synthesized or isolated compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds in complex mixtures. nih.gov In a typical GC-MS analysis, the components of a sample are separated in the GC column before entering the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum for each component is a unique fingerprint based on its fragmentation pattern. For this compound, the NIST Mass Spectrometry Data Center reports a spectrum with a top peak at an m/z of 85. nih.gov This base peak likely corresponds to the stable acylium ion formed after the loss of the methoxycarbonyl group (-COOCH₃). The fragmentation pattern provides structural clues that corroborate the data from other analytical methods. GC-MS is a standard method for purity assessment and is also widely applied in metabolomics to identify and quantify small molecules like this furanone derivative in biological samples. nist.govnist.gov
Table 3: Key Fragments in the GC-MS Spectrum of this compound
| m/z Value | Proposed Fragment Identity/Loss | Source |
|---|---|---|
| 85 | [M - COOCH₃]⁺ (Loss of methoxycarbonyl radical) | nih.gov |
| 59 | [COOCH₃]⁺ (Methoxycarbonyl cation) | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, researchers can generate a detailed electron density map, from which a complete molecular structure can be modeled.
This technique provides unequivocal information on:
Connectivity: The exact bonding arrangement of all atoms.
Conformation: The puckering of the tetrahydrofuran ring and the orientation of the ester group.
Absolute Stereochemistry: For chiral molecules like the (R)- or (S)-enantiomers, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the chiral center at C2.
While no public crystal structure for the racemic this compound is currently available in crystallographic databases, this method remains the most powerful and definitive technique for structural elucidation. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide the ultimate confirmation of its three-dimensional structure, leaving no ambiguity.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The molecule possesses two distinct carbonyl groups—one in the γ-lactone ring and another in the methyl ester substituent—which are readily identifiable in an IR spectrum.
The primary vibrational modes observed are the stretching vibrations of the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The γ-lactone carbonyl stretch typically appears at a higher wavenumber (frequency) compared to an acyclic ester due to ring strain. The methyl ester carbonyl absorbs in its characteristic region. The C-O stretching vibrations of both the lactone and the ester also produce strong, characteristic bands.
Detailed research findings for the characteristic IR absorptions are summarized in the table below. The presence of two carbonyl groups leads to distinct absorption bands. The C=O stretch for the γ-lactone is expected around 1770 cm⁻¹, while the methyl ester C=O stretch appears in the 1750-1735 cm⁻¹ range. vscht.cz Additionally, strong bands corresponding to the C-O stretching of the ester and lactone functionalities are observed between 1250 cm⁻¹ and 1000 cm⁻¹. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| γ-Lactone | C=O Stretch | ~1770 | Strong |
| Methyl Ester | C=O Stretch | 1750-1735 | Strong |
| Ester & Lactone | C-O Stretch | 1250-1000 | Strong |
| Alkyl C-H | C-H Stretch | <3000 | Medium |
Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chromophore Analysis and Chiral Information
Electronic spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the principal chromophores are the carbonyl groups of the lactone and the ester.
UV-Vis Spectroscopy : The carbonyl groups exhibit weak n→π* electronic transitions, which are observable in the ultraviolet region of the electromagnetic spectrum. These absorptions are typically found at wavelengths (λmax) around 210-220 nm. UV-Vis spectroscopy is often employed not for structural elucidation but as a detection method in chromatographic techniques like HPLC, where the absorbance at a specific wavelength is used for quantification. thieme-connect.com
Circular Dichroism (CD) Spectroscopy : This technique is exclusively used for chiral molecules. Since this compound can exist as (R) and (S) enantiomers, CD spectroscopy is invaluable for distinguishing between them and determining enantiomeric purity. bldpharm.comnih.gov Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect (positive or negative) corresponding to the n→π* transition of the chromophores provides information about the absolute configuration at the chiral center (C2). For instance, the (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, a closely related chiral building block, is actively used in pharmaceutical development, where such stereochemical analysis is critical. chemimpex.com
Chromatographic Methods for Purification, Separation, and Quantification
Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of this compound from reaction mixtures and biological matrices.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and performing precise quantitative measurements. bldpharm.combldpharm.com A typical HPLC method involves a reversed-phase column (such as a C18 column) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Detection is commonly achieved using a UV detector set to the λmax of the carbonyl chromophore (around 210-220 nm). For quantitative analysis, a calibration curve is constructed by plotting the peak area from the chromatogram against known concentrations of a pure standard. medpharmres.com This allows for the accurate determination of the compound's concentration in a sample. medpharmres.comnih.gov The method's linearity, accuracy, and precision are established through a validation process to ensure reliable results. medpharmres.com
| Parameter | Typical Condition |
|---|---|
| Stationary Phase (Column) | Reversed-Phase (e.g., C18, ODS) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detection | UV Absorbance at ~210-220 nm |
| Application | Purity Assessment, Quantitative Analysis |
For preparative scale purification and isolation, column chromatography is the method of choice. Thin-Layer Chromatography (TLC) is used in parallel to monitor the progress of reactions and to determine the optimal solvent system for column chromatography.
Column Chromatography : This technique uses a solid stationary phase, typically silica (B1680970) gel, packed into a column. The crude product containing this compound is loaded onto the column and eluted with a solvent system of appropriate polarity. Research on related compounds shows that mixtures of ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) or cyclohexane (B81311) are effective eluents for separating γ-lactone esters from reaction byproducts. thieme-connect.com For example, a gradient of 10-30% ethyl acetate in hexane is a common starting point for eluting compounds of similar polarity. thieme-connect.com
Thin-Layer Chromatography (TLC) : TLC is performed on a silica gel-coated plate. A small spot of the reaction mixture is applied, and the plate is developed in a sealed chamber with a chosen eluent. The separation of components is visualized under UV light or by staining. The retention factor (Rf) value helps in identifying the compound and selecting the best eluent for scaling up to column chromatography.
Q & A
Q. What are the established synthetic routes for Methyl 5-oxotetrahydrofuran-2-carboxylate, and how can reaction efficiency be optimized?
The synthesis typically involves esterification of 5-oxotetrahydrofuran-2-carboxylic acid with methanol under acidic catalysis. Key parameters for optimization include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but greener alternatives like immobilized enzymes may improve selectivity .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., ring-opening of the tetrahydrofuran moiety).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How is this compound characterized structurally and functionally?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 4.3–4.5 ppm (furan ring protons) and δ 170–175 ppm (ester carbonyl) confirm the structure .
- IR : Strong absorbance at ~1730 cm⁻¹ (C=O stretch of ester).
- X-ray crystallography : Single-crystal analysis reveals chair-like conformations of the tetrahydrofuran ring and ester planarity, critical for understanding reactivity .
Q. What stability considerations are critical for handling this compound in aqueous or basic conditions?
- Hydrolysis : The ester group is prone to hydrolysis in aqueous media (pH > 7). Stability studies using HPLC show a half-life of <24 hours at pH 9 .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the tetrahydrofuran ring .
Advanced Research Questions
Q. How does this compound participate in catalytic systems, such as gold cluster formation?
In the presence of polyoxometalates (POMs), this compound acts as a leaving group in tetraphosphanegold(I) cluster synthesis. Mechanistic studies suggest:
- Coordination : The carboxylate oxygen binds transiently to Au(I), facilitating ligand exchange.
- Role of POMs : Stabilize cationic clusters via electrostatic interactions, as shown by single-crystal XRD .
Q. What computational methods are used to predict reactivity or stereoselectivity in derivatives of this compound?
- DFT calculations : B3LYP/6-31G(d) models predict regioselectivity in nucleophilic attacks on the carbonyl group.
- Molecular docking : Used to study interactions with enzymes (e.g., lipases for kinetic resolution of enantiomers) .
Q. How can enantiomeric purity of the (R)- or (S)-forms be achieved and validated?
- Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases for resolution .
- Optical rotation : Specific rotation values ([α]D²⁵ = –15.2° for (R)-enantiomer) confirm enantiopurity .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Antimicrobial studies : Discrepancies in MIC values (e.g., 8–32 µg/mL against S. aureus) may arise from assay conditions (pH, inoculum size). Standardized protocols (CLSI guidelines) are recommended .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.35 (m, 2H, CH₂), 3.75 (s, 3H, OCH₃) | |
| ¹³C NMR (CDCl₃) | δ 173.2 (C=O), 75.1 (C-O) | |
| IR (KBr) | 1730 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 5–10 mol% | Maximizes esterification (>90%) |
| Reaction Time | 6–8 hours | Prevents decomposition |
| Solvent | Dry toluene | Avoids hydrolysis |
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
